3-(2-Hydroxy-4-methylphenyl)butan-2-one

Water Solubility Formulation Chemistry Environmental Fate

3-(2-Hydroxy-4-methylphenyl)butan-2-one (CAS 83810-64-4) is a naturally occurring aromatic monoterpenoid, classified as a constituent of peppermint oil (Mentha piperita). This organic molecule features a ketone moiety on a butanone backbone, substituted with a hydroxy-methylphenyl ring, giving it a molecular formula of C11H14O2 and a molecular weight of approximately 178.23 g/mol.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 83810-64-4
Cat. No. B14426249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxy-4-methylphenyl)butan-2-one
CAS83810-64-4
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C(=O)C)O
InChIInChI=1S/C11H14O2/c1-7-4-5-10(11(13)6-7)8(2)9(3)12/h4-6,8,13H,1-3H3
InChIKeyYWKYLGVKGIAHDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 3-(2-Hydroxy-4-methylphenyl)butan-2-one (CAS 83810-64-4): A Peppermint Oil Aromatic Monoterpenoid


3-(2-Hydroxy-4-methylphenyl)butan-2-one (CAS 83810-64-4) is a naturally occurring aromatic monoterpenoid, classified as a constituent of peppermint oil (Mentha piperita) [1]. This organic molecule features a ketone moiety on a butanone backbone, substituted with a hydroxy-methylphenyl ring, giving it a molecular formula of C11H14O2 and a molecular weight of approximately 178.23 g/mol [2]. Found in herbs and spices, it belongs to a class of compounds known for their organoleptic properties and biological relevance [3].

Why 3-(2-Hydroxy-4-methylphenyl)butan-2-one Cannot Be Directly Substituted with Its Closest Structural Analogs


Directly substituting 3-(2-Hydroxy-4-methylphenyl)butan-2-one with its closest structural analog, 2-(2-Hydroxy-4-methylphenyl)-3-pentanone (CAS 86843-15-4), is not chemically or functionally equivalent due to significant differences in key physicochemical properties. While both share a hydroxy-methylphenyl ring [1], the target compound's butanone backbone yields a lower estimated logP (1.96) and drastically higher predicted water solubility (4547 mg/L) compared to the analog (logP 2.45, solubility 1476 mg/L) [2]. These variations critically impact its behavior in aqueous formulations, extraction protocols, and environmental fate modeling, making generic interchange scientifically invalid and potentially costly for procurement [3].

Quantitative Differentiation Guide: 3-(2-Hydroxy-4-methylphenyl)butan-2-one vs. Its Primary Analog (CAS 86843-15-4)


Enhanced Aqueous Solubility: A 3.1-Fold Increase Over the Closest Analog for Improved Formulation Flexibility

3-(2-Hydroxy-4-methylphenyl)butan-2-one (CAS 83810-64-4) exhibits a substantially higher predicted water solubility compared to its homolog, 2-(2-Hydroxy-4-methylphenyl)-3-pentanone. The target compound has an estimated water solubility of 4547 mg/L at 25 °C, resulting in a 3.1-fold increase over the analog's 1476 mg/L [1]. This differentiation is derived from consistent EPI Suite estimations for both substances.

Water Solubility Formulation Chemistry Environmental Fate

Significantly Lower Lipophilicity (Log Kow): A 0.49 Log Unit Reduction for Differential Extraction and Toxicology Profiling

The target compound has an estimated octanol-water partition coefficient (Log Kow) of 1.96, representing a 0.49 log unit decrease from the analog's 2.45 [1]. This lower lipophilicity indicates reduced bioaccumulation potential and altered membrane permeability, which is a critical selection criterion for bioactive screening and environmental risk assessment.

Lipophilicity Log Kow QSAR Toxicology

Predicted Melting Point Advantage: A Lower Thermal Transition for Improved Handling and Purity Verification

The target compound's predicted mean melting point is 77.84 °C, which is 9.61 °C lower than the analog's 87.45 °C [1]. A lower melting point can simplify melt processing, reduce energy requirements for purification, and serve as a distinct quality control marker in differential scanning calorimetry (DSC) purity checks.

Melting Point Material Handling Differential Scanning Calorimetry (DSC)

Molecular Weight and Backbone Differentiation: A 14 g/mol Difference for Precise Analytical Identification and Procurement Specification

A fundamental structural difference exists in the backbone: the target compound has a butanone backbone (C11H14O2, MW 178.23 g/mol) compared to the pentanone backbone of the closest analog (C12H16O2, MW 192.26 g/mol) . This results in a monoisotopic mass difference of 14.0 Da, which is critical for unambiguous identification via mass spectrometry and for ensuring correct procurement of the intended compound rather than its heavier homolog.

Molecular Weight Quality Control Mass Spectrometry

Fragrance and Flavor Regulatory Status: A Not-for-Fragrance Classification as a Key Procurement Gatekeeper

A critical procurement differentiator is the explicit regulatory recommendation by The Good Scents Company that 3-(2-Hydroxy-4-methylphenyl)-2-butanone is 'not for fragrance use' [1]. While it is listed as a natural constituent of peppermint oil [2] and categorized for flavor usage possibilities, its explicit exclusion from fragrance applications contrasts with many other aromatic monoterpenoids that are dual-purpose. This classification limits its substitution with alternative phenolic ketones in fragrance formulations, ensuring its procurement is specifically targeted toward research, reference material, or flavor-oriented uses where this restriction is not a barrier.

Regulatory Compliance Fragrance Industry Flavor Ingredient

Predicted Biodegradability Profile: A 'Not Ready Biodegradable' Prediction with Specific Half-Life Estimates for Environmental Fate Studies

Environmental persistence profiles differ between the target and analog. EPI Suite predicts that 3-(2-Hydroxy-4-methylphenyl)butan-2-one is 'not ready biodegradable' with an ultimate biodegradation timeframe of 'weeks-months' (BIOWIN3 score 2.6895) and a primary biodegradation half-life in the order of 'days-weeks' (BIOWIN4 score 3.4710) [1]. While the analog shows a very similar profile, the target compound exhibits a slightly higher BIOWIN1 linear model probability (0.8947 vs 0.8880) and a marginally higher MITI non-linear probability (0.4185 vs 0.4245) [2], offering subtle but quantifiable differences for selection in environmental fate modeling studies where even small variations in degradation rates may be significant.

Biodegradation Environmental Persistence Risk Assessment

Procurement-Driven Application Scenarios for 3-(2-Hydroxy-4-methylphenyl)butan-2-one Based on Quantitative Evidence


Aqueous-Based Reference Standard for Peppermint Oil Metabolite Profiling

With its water solubility estimated at 4547 mg/L, 3-(2-Hydroxy-4-methylphenyl)butan-2-one can be used to prepare aqueous standard solutions for LC-MS analysis of peppermint oil constituents, avoiding the need for organic co-solvents that can interfere with chromatography [1]. Its unambiguous monoisotopic mass (178.0994 Da) allows for clear differentiation from the heavier analog (192.1150 Da) in metabolomics workflows [2].

Melt-Based Encapsulation or Flavor Compound Delivery Systems for Human Metabolome Research

A predicted melting point of 77.84 °C makes this compound suitable for melt-processing technologies where lower temperatures are desired to preserve volatile flavor profiles [1]. This is relevant for creating encapsulated flavor standards for human metabolome studies, where peppermint-derived compounds are used as dietary intake biomarkers [2].

Environmental Fate Tracer for Phenolic Ketone Biodegradation Studies

The specific biodegradation profile (ready biodegradability: NO; primary half-life: days-weeks) makes this compound a useful model substance for studying the environmental persistence of natural phenolic ketones. Its higher water solubility compared to the pentanone analog facilitates soil column and aqueous microcosm experiments, while its predicted logP of 1.96 provides a measurable parameter for correlating degradation rates with hydrophobicity [1].

Flavor Research Ingredient Exempt from Fragrance Dual-Use Regulations

Procurement for flavor development or food science research is clearly indicated by its 'not for fragrance use' classification [1]. This regulatory boundary ensures that material acquired for flavor studies (e.g., as a minor peppermint oil constituent [2]) will not be mistakenly subjected to fragrance-specific safety assessments, streamlining documentation and material specification.

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